molecular formula C14H13NO2 B6364135 6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID CAS No. 1261945-81-6

6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID

Cat. No.: B6364135
CAS No.: 1261945-81-6
M. Wt: 227.26 g/mol
InChI Key: HVMMEYUIDYPJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dimethylphenyl)nicotinic acid is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a nicotinic acid core substituted with a 2,4-dimethylphenyl group, makes it valuable in drug discovery, molecular biology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction typically involves the use of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents. The process includes steps such as conjugated addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method, however, produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is a growing interest in developing greener methods for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

6-(2,4-Dimethylphenyl)nicotinic acid has numerous applications in scientific research:

    Chemistry: It is used in organic synthesis and as a building block for creating more complex molecules.

    Biology: The compound is valuable in molecular biology for studying various biochemical pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, it is known that nicotinic acid derivatives can act on nicotinic acetylcholine receptors, influencing various physiological processes . The compound may also interact with other molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, nicotinic acid, is a well-known vitamin (Vitamin B3) with various biological roles.

    Methyl Nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.

    Other Nicotinic Acid Derivatives: Various derivatives with different substituents on the nicotinic acid core, each with unique properties and applications.

Uniqueness

6-(2,4-Dimethylphenyl)nicotinic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are desired.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMMEYUIDYPJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680844
Record name 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-81-6
Record name 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.